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Compound of Interest

Compound Name: Empagliflozin-d4

Cat. No.: B15133737 Get Quote

An In-depth Technical Guide to Empagliflozin-d4

Introduction
Empagliflozin-d4 is the deuterated analogue of Empagliflozin, a potent and selective inhibitor

of the sodium-glucose co-transporter-2 (SGLT2).[1][2] Due to its isotopic labeling,

Empagliflozin-d4 serves as an ideal internal standard for the quantification of Empagliflozin in

biological matrices using mass spectrometry-based techniques like gas chromatography-mass

spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical

and chemical properties are nearly identical to Empagliflozin, but its increased mass allows for

clear differentiation in mass spectrometric analysis.

Empagliflozin itself is a medication used for the management of type 2 diabetes mellitus.[3] It

lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, thereby

promoting its excretion in the urine. This mechanism is independent of insulin action.

Chemical Properties
The fundamental chemical properties of Empagliflozin-d4 are summarized below. These

properties are critical for its use as an analytical standard, influencing its solubility, stability, and

spectrometric behavior.
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Property Value References

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-

3-[[2,3,5,6-tetradeuterio-4-

[(3S)-oxolan-3-

yl]oxyphenyl]methyl]phenyl]-6-

(hydroxymethyl)oxane-3,4,5-

triol

Molecular Formula C₂₃H₂₃D₄ClO₇

Molecular Weight 454.9 g/mol

Monoisotopic Mass 454.1696379 Da

CAS Number 2749293-95-4

Purity ≥99% deuterated forms (d₁-d₄)

Physical Form Solid

Solubility
DMSO: 50 mg/mL (109.91

mM)

Storage Conditions Store at -20°C

Mechanism of Action: SGLT2 Inhibition
The therapeutic action of Empagliflozin, and by extension the relevance of Empagliflozin-d4 in

its study, is rooted in the inhibition of the Sodium-Glucose Co-transporter 2 (SGLT2). SGLT2 is

a high-capacity, low-affinity transporter located in the proximal tubules of the kidney and is

responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back

into the bloodstream.

By selectively inhibiting SGLT2, Empagliflozin reduces the reabsorption of glucose, leading to

increased urinary glucose excretion. This process lowers the overall plasma glucose

concentration in patients with type 2 diabetes. The key physiological effects resulting from this

mechanism include:

Glycemic Control: Lowering of fasting and postprandial blood glucose levels.
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Diuretic and Natriuretic Effects: Increased excretion of sodium and water, contributing to a

reduction in blood pressure.

Weight Reduction: Caloric loss due to glucosuria can lead to a modest decrease in body

weight.

Cardiorenal Benefits: The drug has shown significant benefits in reducing the risk of

cardiovascular death and hospitalization for heart failure, as well as slowing the progression

of kidney disease.
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Mechanism of Empagliflozin via SGLT2 Inhibition in the Kidney.

Experimental Protocols
Bioanalytical Method for Empagliflozin Quantification in
Human Plasma
Empagliflozin-d4 is crucial as an internal standard (IS) for the accurate quantification of

Empagliflozin in human plasma by UPLC-MS/MS. The following protocol is a representative

example.

Objective: To determine the concentration of Empagliflozin in human plasma samples.

Materials:
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Empagliflozin reference standard

Empagliflozin-d4 (Internal Standard)

Human plasma (K2EDTA)

Ethyl acetate (HPLC grade)

Methanol (HPLC grade)

0.2% Formic acid in water

UPLC-MS/MS system with a C18 reverse-phase column

Methodology:

Preparation of Standard and IS Solutions:

Prepare a primary stock solution of Empagliflozin in a suitable solvent (e.g., methanol).

Prepare a primary stock solution of Empagliflozin-d4 (IS) at a concentration of

approximately 5 µg/mL in the same solvent.

From the primary stocks, create working solutions and a series of calibration curve

standards by spiking pooled human plasma to achieve a desired concentration range.

Sample Preparation (Liquid-Liquid Extraction - LLE):

To a 200 µL aliquot of plasma sample (calibration standard, quality control, or unknown),

add a specified volume of the IS working solution.

Add extraction solvent (e.g., ethyl acetate) to the plasma mixture.

Vortex mix vigorously to ensure thorough extraction of the analyte and IS into the organic

layer.

Centrifuge the samples to separate the organic and aqueous layers.

Transfer the supernatant (organic layer) to a clean tube.
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Evaporate the organic solvent to dryness under a stream of nitrogen (e.g., using an LV

Nitrogen Evaporator).

Reconstitute the dried residue in the mobile phase.

UPLC-MS/MS Analysis:

Column: Synergi 2.5µ Fusion-Reverse phase 100A (100 mm × 2.0 mm), 2.5 µm.

Mobile Phase: A mixture of Methanol and 0.2% Formic Acid (e.g., 75:25 v/v).

Flow Rate: 0.3 µL/min.

Injection Volume: A small volume (e.g., 20 µL) of the reconstituted sample is injected.

Mass Spectrometry: The system is operated in multiple reaction monitoring (MRM) mode,

monitoring specific precursor-to-product ion transitions for both Empagliflozin and

Empagliflozin-d4.

Data Analysis:

A calibration curve is generated by plotting the peak area ratio

(Empagliflozin/Empagliflozin-d4) against the nominal concentration of the calibration

standards.

The concentration of Empagliflozin in the unknown samples is determined by interpolating

their peak area ratios from the linear regression of the calibration curve.
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Workflow for the bioanalysis of Empagliflozin using Empagliflozin-d4.
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Synthesis of Isotopically Labeled Empagliflozin
While specific protocols for Empagliflozin-d4 are proprietary, the synthesis of isotopically

labeled (¹³C or ¹⁴C) Empagliflozin has been published and provides a logical framework. An

efficient, large-scale synthesis involves a few key steps.

Key Steps:

Preparation of Aryl Magnesium Reagent: An aryl iodide intermediate is subjected to an

iodine-magnesium exchange to form a reactive Grignard reagent.

Condensation with Glucono Lactone: The Grignard reagent is added to a protected glucono

lactone (the glucose-derived precursor). This step forms the crucial C-aryl glucoside bond.

Anomeric Methoxylation: The resulting lactol is treated with hydrochloric acid in methanol.

This step forms a more stable β-anomeric methyl glycopyranoside.

Lewis Acid-Mediated Reduction: The final key step is the reduction of the anomeric methoxy

group to a hydrogen, mediated by a silane reducing agent (e.g., Et₃SiH) and a Lewis acid

promoter (e.g., AlCl₃). This reduction yields the final Empagliflozin product.

For Empagliflozin-d4, the deuterium atoms are incorporated into one of the starting materials,

specifically the phenyl ring of the aryl iodide intermediate.

Deuterated
Aryl Iodide

Lactol Intermediate

I/Mg Exchange,
then addition to

Protected
Glucono Lactone

β-Anomeric
Methyl Glycopyranoside

HCl in MeOH Empagliflozin-d4

Silane Reduction
(Et3SiH, AlCl3)

Click to download full resolution via product page

Key stages in the synthesis of Empagliflozin-d4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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